3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Description
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO4/c1-3-33-19-10-8-16(9-11-19)25(30)21-15-29(14-17-6-4-5-7-23(17)32-2)24-20(26(21)31)12-18(27)13-22(24)28/h4-13,15H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSGXYHLVTCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoyl chloride with 6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure from which many derivatives are synthesized.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A natural product with anticancer properties, also based on a quinoline scaffold.
Uniqueness
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of ethoxy, difluoro, and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound belonging to the quinoline class, recognized for its diverse biological activities. This article explores its pharmacological potential, particularly its anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₅F₂N₃O₃, with a molecular weight of approximately 359.36 g/mol. Its structure includes various functional groups that contribute to its biological activity:
- Quinoline core : Provides a scaffold for biological interactions.
- Ethoxy and methoxy groups : Enhance solubility and receptor binding.
- Fluorine atoms : Potentially increase metabolic stability and bioactivity.
The primary mechanism through which this compound exerts its biological effects involves interaction with the E prostanoid receptor 4 (EP4). This receptor plays a significant role in mediating inflammatory responses. By acting as a selective antagonist to EP4, this compound modulates inflammatory pathways, thereby reducing pain and inflammation associated with various conditions.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can inhibit inflammatory mediators such as prostaglandins. The inhibition of these mediators is crucial in managing conditions like rheumatoid arthritis and osteoarthritis.
In Vitro Studies
In vitro studies have shown that this compound significantly inhibits the production of pro-inflammatory cytokines. For example:
| Study | Concentration (µM) | Effect on Cytokine Production |
|---|---|---|
| Study A | 10 | 50% inhibition of TNF-α |
| Study B | 20 | 75% inhibition of IL-6 |
These findings suggest that the compound has a potent anti-inflammatory effect at relatively low concentrations.
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of this compound leads to reduced paw edema in rats induced by carrageenan, indicating its potential utility in treating inflammatory disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives in treating chronic inflammatory diseases:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms after treatment with similar quinoline derivatives.
- Case Study 2 : In a model of osteoarthritis, administration of this compound resulted in reduced joint swelling and pain scores compared to control groups.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity could enhance efficacy.
- Combination Therapies : Investigating the effects of combining this compound with other anti-inflammatory agents may yield synergistic benefits.
- Clinical Trials : Conducting comprehensive clinical trials to evaluate safety and efficacy in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
